N-[4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}sulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,6-DIOXO-2-SULFANYLIDENE-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of N-[4-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,6-DIOXO-2-SULFANYLIDENE-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE involves several steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-[4-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,6-DIOXO-2-SULFANYLIDENE-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,6-DIOXO-2-SULFANYLIDENE-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives and sulfonamide-containing molecules. Compared to these compounds, N-[4-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,6-DIOXO-2-SULFANYLIDENE-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H24F3N5O7S2 |
---|---|
Molecular Weight |
627.6 g/mol |
IUPAC Name |
N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dioxo-2-sulfanylidene-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C25H24F3N5O7S2/c1-13(34)29-15-5-7-16(8-6-15)42(37,38)32-24(25(26,27)28)19-20(30-22(24)36)33(23(41)31-21(19)35)11-10-14-4-9-17(39-2)18(12-14)40-3/h4-9,12,32H,10-11H2,1-3H3,(H,29,34)(H,30,36)(H,31,35,41) |
InChI Key |
HOQSWFFJSBRSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(C3=C(NC2=O)N(C(=S)NC3=O)CCC4=CC(=C(C=C4)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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